molecular formula C10H7ClINO B15231293 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one

7-Chloro-3-iodo-2-methylquinolin-4(1H)-one

Cat. No.: B15231293
M. Wt: 319.52 g/mol
InChI Key: NWOAOAAMKMGHEW-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Halogenation: Introduction of chlorine and iodine atoms into the quinoline ring.

    Methylation: Addition of a methyl group at the 2-position.

    Cyclization: Formation of the quinoline ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the quinoline ring.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization.

Biology and Medicine

Quinoline derivatives, including this compound, are studied for their potential biological activities. They may exhibit antimicrobial, antiviral, and anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, such compounds might be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo-2-methylquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of microbial growth, cancer cell proliferation, or viral replication.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline N-oxide: A derivative with an oxygen atom at the nitrogen position.

    2-Methylquinoline: A simpler quinoline derivative without halogen atoms.

Uniqueness

7-Chloro-3-iodo-2-methylquinolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C10H7ClINO

Molecular Weight

319.52 g/mol

IUPAC Name

7-chloro-3-iodo-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7ClINO/c1-5-9(12)10(14)7-3-2-6(11)4-8(7)13-5/h2-4H,1H3,(H,13,14)

InChI Key

NWOAOAAMKMGHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)I

Origin of Product

United States

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